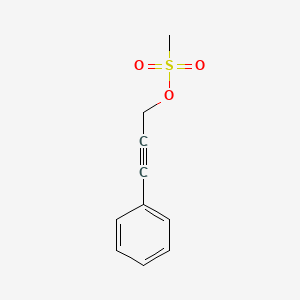

3-phenylprop-2-ynyl methanesulfonate

Description

Properties

Molecular Formula |

C10H10O3S |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

3-phenylprop-2-ynyl methanesulfonate |

InChI |

InChI=1S/C10H10O3S/c1-14(11,12)13-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,9H2,1H3 |

InChI Key |

JIKURRKHUVXAJT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-phenylprop-2-ynyl methanesulfonate can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1-propyne with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the mesyl group attaching to the propyne moiety to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonate group acts as a superior leaving group, enabling nucleophilic displacement under mild conditions. A Cu-mediated trifluoromethylation reaction replaces the sulfonate with a CF₃ group:

-

Catalyst : CuI (2.2 mmol), KF (4.0 mmol)

-

Reagents : Me₃SiCF₃ (2.0 equiv)

-

Solvent : DMF at 60°C for 4 hours

This method facilitates the synthesis of trifluoromethylated alkynes, though yields for this specific substrate are not explicitly reported in available literature.

Propargylation in Redox Reactions

3-Phenylprop-2-ynyl methanesulfonate participates in Sc(OTf)₃-catalyzed propargylation of quinones via a redox chain mechanism :

-

Catalyst : Sc(OTf)₃ (10 mol %), Hantzsch ester (5 mol %)

-

Solvent : MeCN at 60°C for 24 hours

-

Yield : Up to 85% for p-quinone derivatives

The reaction proceeds through a cooperative effect between the Lewis acid and the hydride donor, enabling efficient transfer of the propargyl group to electron-deficient substrates.

A³-Coupling Reactions

While not directly documented for this compound, analogous propargyl derivatives undergo three-component couplings (aldehyde + amine + alkyne) using Cu catalysts :

-

Catalyst : Amberlyst A-21-supported CuI

-

Conditions : Solvent-free, 60–80°C

-

Yield Range : 70–94% for propargyl amines

This suggests potential utility in synthesizing nitrogen-containing scaffolds via alkyne activation.

Table 1: Comparative Analysis of Key Reactions

Mechanistic Insights

-

Nucleophilic Substitution : The sulfonate group’s electron-withdrawing nature stabilizes transition states, enhancing leaving ability .

-

Propargylation : Scandium(III) activates the alkyne, while Hantzsch ester mediates hydride transfer, enabling redox-neutral coupling .

-

Cyclization : Iodine acts as both an electrophile and oxidant, facilitating tandem halogenation and aromatization .

Scientific Research Applications

Synthesis and Reactivity

3-Phenylprop-2-ynyl methanesulfonate can be synthesized through reactions involving 1-phenyl-1-propyne and methanesulfonyl chloride in the presence of a base like triethylamine. This reaction typically proceeds under mild conditions, allowing for the efficient formation of the sulfonate ester. The compound exhibits several types of chemical reactivity:

- Substitution Reactions : The mesyloxy group can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The compound can be oxidized to yield ketones or aldehydes.

- Reduction Reactions : Reduction of the triple bond can produce alkenes or alkanes.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is utilized for constructing more complex molecules through various transformations, particularly in the synthesis of substituted quinolines and other heterocycles. For example, it has been employed in electrophilic cyclization reactions to produce quinoline derivatives with promising biological activities .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential anticancer properties. Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines such as HCT-116 and MCF-7. Compounds derived from this scaffold have shown IC50 values ranging from 1.9 to 7.52 µg/mL, indicating their potential as therapeutic agents .

The biological activity of this compound and its derivatives has been investigated for antimicrobial properties as well. Studies suggest that these compounds may interact with specific molecular targets within pathogens, leading to their inhibition and providing a basis for the development of new antimicrobial agents.

Case Study 1: Anticancer Activity

A series of methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized based on the Michael reaction involving this compound. These compounds exhibited notable anticancer activity against human cancer cell lines, confirming the utility of this compound in developing new cancer therapies .

Case Study 2: Electrophilic Cyclization

In another study, this compound was utilized in electrophilic cyclization reactions to synthesize various substituted quinolines. The results indicated that modifications to the phenyl group influenced the regioselectivity and yield of the desired products, showcasing its role in fine-tuning chemical reactivity for specific applications .

Mechanism of Action

The mechanism of action of 3-phenylprop-2-ynyl methanesulfonate involves its interaction with various molecular targets. The mesyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The phenyl group provides stability and can participate in π-π interactions, while the propyne moiety can undergo addition reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Propargyl Sulfides and Sulfonates

- (3-Phenylprop-2-ynyl)(Prop-2-ynyl)Sulfane [63]: This sulfide undergoes base-induced anionic carbocyclization to form 2-styrylthiophene [65] in 70% yield, demonstrating the propargyl group's role in forming aromatic heterocycles.

- Its safety data sheet emphasizes precautions against inhalation and dermal exposure, suggesting that 3-phenylprop-2-ynyl methanesulfonate may require similar handling despite lacking explicit hazard classification in the evidence .

Methanesulfonate Derivatives

- Methyl Methanesulfonate (MMS) : A well-studied alkylating agent, MMS induces DNA damage by methylating guanine residues. In toxicological studies, its potency (BMD/LOEL) and mechanism differ from propargyl derivatives. For example, 200 μM MMS induces p53 activation comparable to 0.3 μM etoposide, highlighting its high reactivity. In contrast, this compound’s bulky aryl-propargyl group may reduce alkylation efficiency but enhance stability in biological systems .

- Lead Methanesulfonate: This inorganic sulfonate is corrosive and releases toxic sulfur oxides upon decomposition. Unlike organic sulfonates, its metal center limits applications to industrial processes (e.g., electroplating). The absence of a propargyl or aryl group underscores how substituents dictate chemical behavior and hazard profiles .

Aryl Sulfonate Esters

- 3-Hydroxy-2-(Trimethylsilyl)Phenyl Trifluoromethanesulfonate : A triflate ester with enhanced leaving-group ability due to the electron-withdrawing trifluoromethyl group. It is synthesized in high yields (except final steps) and used as a versatile intermediate. Compared to methanesulfonates like the target compound, triflates are more reactive in SN2 reactions but less stable under ambient conditions .

- Ethyl 3-[(Complex Substituent)Propionate Methanesulfonate] : A pharmaceutical derivative with methanesulfonate enhancing solubility and bioavailability. X-ray diffraction data (Table 1, ) confirm its crystalline structure, suggesting that this compound could similarly form stable salts for medicinal applications.

Comparative Data Table

Research Implications and Gaps

The evidence reveals critical differences in reactivity, stability, and biological activity among sulfonate esters. For this compound, further studies are needed to:

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-phenylprop-2-ynyl methanesulfonate in laboratory settings?

- Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., solvent polarity, temperature) and protecting group strategies. For methanesulfonate esters, nucleophilic substitution reactions (e.g., between propargyl alcohols and methanesulfonyl chloride) are common. Poor yields in final steps, as seen in analogous sulfonate syntheses , suggest the need for iterative optimization of stoichiometry, catalyst selection (e.g., triethylamine for acid scavenging), and purification techniques (e.g., column chromatography). Structural confirmation via H/C NMR and GC-MS is critical to validate intermediate and final product integrity .

Q. How can researchers reliably characterize the structural and electronic properties of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : H and C NMR to confirm methanesulfonate ester linkage (e.g., δ ~3.0 ppm for CHSO group) and alkyne protons.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : C-O-S stretching vibrations (~1350–1200 cm) and alkyne C≡C stretches (~2100 cm) .

Computational methods (e.g., DFT-B3LYP/6-31G*) can model geometry and electronic properties for comparison with experimental data .

Q. What safety protocols are essential when handling methanesulfonate derivatives like this compound?

- Methodological Answer : Despite limited toxicological data for this specific compound, analogous methanesulfonates (e.g., ethyl methanesulfonate) are known mutagens and carcinogens . Strict precautions include:

- Use of fume hoods, gloves, and eye protection to avoid inhalation/skin contact.

- Storage in inert, airtight containers away from nucleophiles or bases.

- Waste disposal via certified hazardous waste protocols .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its stability and reactivity in nucleophilic substitutions?

- Methodological Answer : The propargyl group introduces steric hindrance and electron-withdrawing effects, potentially slowing SN2 reactions. Comparative studies with simpler methanesulfonates (e.g., methyl/ethyl derivatives) show that bulky substituents reduce hydrolysis rates . Kinetic studies under varying pH and temperature conditions can quantify degradation pathways. Solvent effects (e.g., polar aprotic vs. protic) should also be evaluated to optimize reaction outcomes .

Q. What advanced analytical techniques are suitable for detecting trace impurities or degradation products of this compound in reaction mixtures?

- Methodological Answer :

- Capillary Gas Chromatography (GC) : Flame ionization detection (FID) or MS for volatile byproducts (e.g., methyl methanesulfonate) with detection limits <1 ppm .

- HPLC-MS/MS : For non-volatile impurities, using reverse-phase columns and tandem MS for structural elucidation.

- Stability-Indicating Assays : Accelerated degradation studies under heat/humidity to identify hydrolytic products (e.g., 3-phenylprop-2-ynol) .

Q. What mechanistic insights can be gained from studying the solvolysis of this compound in different solvent systems?

- Methodological Answer : Solvolysis kinetics (e.g., using Grunwald-Winstein plots) reveal transition-state structures. Protic solvents (e.g., water/ethanol) favor SN1 mechanisms via carbocation intermediates, while aprotic solvents (e.g., DMSO) promote SN2 pathways. Isotopic labeling (e.g., O in sulfonate group) and computational modeling (e.g., DFT) can map reaction coordinates and activation energies .

Q. How does this compound compare to other alkylating agents in mutagenicity assays, and what are the implications for its use in vivo?

- Methodological Answer : While direct data are lacking, structural analogs like methyl methanesulfonate (MMS) induce DNA alkylation at guanine N7 positions, leading to base-pair mismatches . Comparative Ames tests or micronucleus assays (e.g., using human cell lines) are recommended. Dose-response studies should assess threshold limits for safe handling .

Data Contradictions and Resolution

- Hazard Classification : notes no classified hazards for a structurally similar compound, while highlights carcinogenicity in ethyl methanesulfonate. This discrepancy underscores the need for compound-specific toxicology studies.

- Synthetic Yields : reports variable yields in sulfonate synthesis, emphasizing iterative optimization for novel derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.